molecular formula CH5NO B12090428 Aminomethanol CAS No. 3088-27-5

Aminomethanol

Cat. No.: B12090428
CAS No.: 3088-27-5
M. Wt: 47.057 g/mol
InChI Key: XMYQHJDBLRZMLW-UHFFFAOYSA-N
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Description

Aminomethanol (NH₂CH₂OH) is a bifunctional molecule containing both amine (–NH₂) and alcohol (–OH) groups. It is a pivotal intermediate in the Strecker synthesis of glycine, the simplest amino acid, and has been implicated in prebiotic chemistry . Despite its significance, this compound is challenging to isolate in laboratory settings due to its propensity to decompose into methanimine (CH₂NH) and water (H₂O) in aqueous environments . However, computational and experimental studies confirm its kinetic stability in the gas phase, with dehydration barriers of 230–234 kJ/mol preventing rapid decomposition .

This compound forms under extreme conditions, such as low-temperature interstellar ices exposed to ionizing radiation or high-temperature biomass burning events. Its atmospheric lifetime (~4 days) enables participation in oxidation reactions with hydroxyl radicals (·OH) and oxygen (O₂), leading to products like formamide (NH₂CHO), a precursor to hazardous compounds such as isocyanic acid (HNCO) .

Preparation Methods

Acid-Catalyzed Mannich Reaction and Protonation

The Mannich reaction, a cornerstone of aminomethanol synthesis, involves the condensation of formaldehyde, a secondary amine, and acrylamide to form N-(aminomethyl)acrylamide derivatives. This method, detailed in US Patent 4,395,311 , emphasizes the critical role of protonation in stabilizing this compound intermediates.

Reaction Mechanism and Protonation

The reaction begins with the protonation of a secondary amine (e.g., dimethylamine, morpholine) using a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Protonation converts the amine into a salt, which reacts with formaldehyde under controlled temperatures (30–70°C) to form protonated this compound . The protonated form exhibits enhanced thermal stability, enabling subsequent purification via vacuum distillation.

Key Conditions:

  • Temperature: 40–50°C (optimal for minimizing degradation) .

  • Acid Concentration: pH 2–4 to ensure complete protonation .

  • Vacuum Distillation: Conducted at ≤85°C to remove volatile impurities (e.g., unreacted formaldehyde) .

Thermal Stability and Purification

Protonated this compound degrades at temperatures exceeding 85°C, releasing byproducts such as trimethylamine and dimethylformamide . Vacuum distillation at 50–75°C under 10–50 mmHg reduces formaldehyde content to <1 wt%, yielding a stable product suitable for polymerization .

Low-Temperature Synthesis in Astrophysical Analog Ices

Recent breakthroughs in prebiotic chemistry have demonstrated the formation of this compound in icy matrices simulating interstellar conditions. Singh et al. (2022) identified this compound via isomer-selective photoionization mass spectrometry during the thermal desorption of methylamine (CH₃NH₂)–oxygen (O₂) ices irradiated with energetic electrons.

Experimental Setup

  • Temperature: 5–20 K (simulating molecular clouds) .

  • Reagents: Methylamine and oxygen deposited on a silver substrate.

  • Energy Source: 5 keV electrons to initiate radical recombination .

Reaction Pathway

Two mechanisms were proposed:

  • Oxygen Insertion: Electronically excited oxygen atoms insert into C–H bonds of methylamine, forming this compound .

  • Radical Recombination: Methylamine dissociates into - CH₂NH₂ radicals, which combine with hydroxyl radicals (- OH) to yield this compound .

Outcome: The icy matrix stabilizes this compound, preventing decomposition until thermal desorption at 150–200 K .

Strecker Synthesis in Aqueous Media

The Strecker synthesis, a classical route to α-amino acids, theoretically produces this compound as an intermediate. However, its isolation in aqueous media has been elusive due to rapid dehydration . Ali (2024) proposed a gas-phase alternative using ammonia (NH₃) and formaldehyde (CH₂O):

Gas-Phase Reaction

NH3+CH2ONH2CH2OH\text{NH}_3 + \text{CH}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{OH}

  • Activation Energy: 234 kJ/mol (prevents decomposition to CH₂NH and H₂O) .

  • Rate Constant: k=5.5×1012cm3molecule1s1k = 5.5 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 300 K .

Astrophysical Implications

This compound’s stability in gas-phase interstellar environments (e.g., hot corinos) suggests its role as a precursor to glycine and other amino acids .

Alternative Synthetic Routes

Nickel-Catalyzed Hydrogenation

US Patent 3,377,383 describes the hydrogenation of N,N-di-(2-cyanoethyl)-ethanolamine using Raney nickel under high-pressure H₂ (1,000–5,000 psi) and NH₃. While primarily yielding N,N-bis-(3-aminopropyl)-ethanolamine, this method highlights the potential for modifying reaction conditions to favor this compound derivatives.

Brook Rearrangement

Visible-light-mediated decarboxylative coupling of α-amino radicals with carbonyl compounds offers a novel pathway to γ-amino alcohols, though direct synthesis of this compound remains unexplored .

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Mannich Reaction 40–50°C, pH 2–4, vacuum distillation>90% purityScalable, high purityRequires strong acids, energy-intensive
Low-Temperature Ices 5–20 K, electron irradiationTrace amountsMimics prebiotic conditionsNon-scalable, specialized equipment
Gas-Phase Strecker 300 K, gas-phase reactionTheoreticalNo solvent, astrophysical relevanceNot experimentally isolated

Scientific Research Applications

Chemical Synthesis

Aminomethanol as a Precursor:
this compound is recognized as a key intermediate in the synthesis of glycine, the simplest amino acid. It can be formed through the reaction of ammonia with formaldehyde. This pathway is critical for the Strecker synthesis, which is utilized for producing chiral α-amino acids .

Table 1: Synthesis Pathways Involving this compound

Reaction TypeReactantsProducts
Strecker SynthesisAmmonia + FormaldehydeGlycine
Water-Catalyzed ReactionFormaldehyde + AmmoniaThis compound
Decomposition ReactionThis compoundMethanimine + Water

Environmental Chemistry

Role in Atmospheric Chemistry:
this compound is released into the atmosphere through various sources such as biomass burning and industrial emissions. It undergoes degradation and participates in conversion reactions, which can lead to air quality issues like acid rain and urban smog. Understanding its kinetics and transformation mechanisms is crucial for evaluating its environmental impact .

Case Study: Atmospheric Reactions
Recent studies have elucidated the reaction kinetics of this compound initiated by hydroxyl radicals in atmospheric conditions. These reactions can lead to the formation of toxic compounds, emphasizing the need for further research on this compound's role in atmospheric chemistry .

Catalysis

Catalytic Applications:
this compound has been investigated for its potential catalytic properties, particularly in reactions involving carbon dioxide capture and conversion processes. Its ability to form stable complexes with carbon dioxide makes it a candidate for developing more efficient carbon capture technologies .

Table 2: Catalytic Properties of this compound

Reaction TypeCatalytic RolePotential Applications
Carbon CaptureCO2 AbsorptionGreenhouse Gas Mitigation
Organic SynthesisReaction IntermediateProduction of Fine Chemicals

Pharmaceuticals and Biochemistry

Biochemical Significance:
In biochemistry, this compound is studied for its potential role in metabolic pathways involving amino acids. Its stability under various conditions makes it a subject of interest for pharmaceutical applications .

Case Study: Glycine Production
Research indicates that this compound may facilitate the production of glycine through enzymatic pathways, highlighting its importance in biological systems and potential therapeutic applications .

Spectroscopic Studies

Characterization Techniques:
The spectroscopic characterization of this compound is vital for understanding its structure and reactivity. Studies utilizing density functional theory have provided insights into its molecular properties, which are essential for observational searches in astrophysics .

Comparison with Similar Compounds

Methanimine (CH₂NH)

  • Structure and Stability: Methanimine, a decomposition product of aminomethanol, is an imine with a C=N bond. Unlike this compound, it lacks hydroxyl and amine functional groups, making it less reactive in prebiotic synthesis.
  • Formation Pathways: this compound dehydrates to methanimine and H₂O under thermal or aqueous conditions, but this process is kinetically hindered in the gas phase due to high energy barriers (230–234 kJ/mol) .
  • Astrochemical Role: Methanimine is detected in interstellar media but is less directly linked to amino acid synthesis compared to this compound .

Hydroxyacetonitrile (HOCH₂CN)

  • Competing Pathways: In astrophysical ices, hydroxyacetonitrile forms alongside this compound, depending on the NH₃/CN⁻ ratio. Its activation energy (3.9 kJ/mol) is slightly lower than that of this compound (4.5 kJ/mol), favoring its formation in cyanide-rich environments .
  • Prebiotic Relevance: While hydroxyacetonitrile is a hydroxyacid precursor, this compound is a direct intermediate in the Strecker synthesis of glycine, giving it greater relevance in amino acid formation .

Formamide (NH₂CHO)

  • Oxidation Product: Formamide is the dominant product of this compound oxidation via ·OH and O₂, with a branching fraction of ~99% under tropospheric conditions .
  • Toxicity: Formamide reacts with ·OH to yield HNCO, a toxic compound linked to respiratory issues, whereas this compound itself is less directly hazardous .

Ethanolamine (H₂NCH₂CH₂OH)

  • Structural Similarity: Ethanolamine shares the –NH₂ and –OH functional groups but has a longer carbon chain. It is widely used industrially (e.g., surfactants, CO₂ capture), unlike this compound, which is primarily a transient intermediate .
  • Reactivity: Ethanolamine’s rate constant with ·OH (7.27 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) is higher than this compound’s (1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), reflecting differences in H-atom abstraction efficiency .

Data Tables

Table 1: Kinetic Parameters for ·OH Reactions

Compound Rate Constant (cm³ molecule⁻¹ s⁻¹) Dominant Radical Formed Branching Fraction (%)
This compound 1.97 × 10⁻¹¹ C-centered NH₂_CHOH 77
Methylamine (CH₃NH₂) 1.97 × 10⁻¹¹
Ethanolamine 7.27 × 10⁻¹¹
Formamide 5.5 × 10⁻¹²

Table 2: Stability and Decomposition Pathways

Compound Decomposition Products Activation Energy (kJ/mol) Key Environments
This compound CH₂NH + H₂O 230–234 Gas phase, interstellar ices
Methanimine Interstellar media
Formamide HNCO + H₂O Oxidative atmospheres

Research Findings and Implications

  • Atmospheric Chemistry: this compound’s oxidation produces formamide, which contributes to atmospheric toxicity via HNCO formation. Unreacted this compound radicals may also form carcinogenic nitrosamines with NOₓ .
  • Astrochemical Significance: Laboratory simulations confirm this compound’s formation in methylamine-O₂ ices, supporting its role in extraterrestrial amino acid synthesis .
  • Prebiotic Relevance: Competing pathways between this compound and hydroxyacetonitrile highlight the sensitivity of prebiotic chemistry to environmental conditions like NH₃/CN⁻ ratios .

Biological Activity

Aminomethanol, also known as aminoethanol or ethanolamine, is an organic compound with significant biological activities that have garnered attention in various fields, including pharmaceuticals and biochemistry. This article provides a comprehensive review of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C2H7NO\text{C}_2\text{H}_7\text{NO} and features both amine and hydroxyl functional groups. The presence of these functional groups contributes to its reactivity and biological activity. The compound can be synthesized through the reaction of ammonia with formaldehyde, a process that has been studied for its efficiency in laboratory settings .

Biological Activities

1. Antimicrobial Properties

This compound exhibits notable antimicrobial properties against various pathogens. Research indicates that this compound derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound-based compounds can achieve minimum inhibitory concentrations (MICs) ranging from 0.156 to 1.25 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Target Bacteria
This compound Derivative 10.156S. aureus
This compound Derivative 20.312E. coli
This compound Derivative 31.25Pseudomonas aeruginosa

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using methods such as the DPPH assay, which measures the ability to scavenge free radicals. Compounds derived from this compound have demonstrated significant antioxidant activity, with some achieving total antioxidant capacity (TAC) values exceeding 80% . This activity is primarily attributed to the ability of amines to donate hydrogen atoms, thereby neutralizing free radicals.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound derivatives, researchers synthesized several compounds and evaluated their activity against common bacterial strains. The most effective derivative exhibited an MIC of 0.156 mg/mL against S. aureus, showcasing the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant potential of this compound derivatives revealed that these compounds could effectively reduce oxidative stress in vitro. The study highlighted that the antioxidant mechanism likely involves the reduction of DPPH radicals through hydrogen atom transfer from the amine group .

The biological activities of this compound can be attributed to its structural characteristics:

  • Antimicrobial Action : The amine group enhances membrane permeability, allowing for greater interaction with bacterial cell walls.
  • Antioxidant Mechanism : The hydroxyl group facilitates hydrogen donation to free radicals, stabilizing them and preventing cellular damage.

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize and detect aminomethanol in laboratory settings?

this compound is synthesized via low-temperature irradiation of methylamine (CH₃NH₂) and oxygen (O₂) ices with energetic electrons, simulating interstellar conditions. Detection employs isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) during temperature-programmed desorption (TPD). Water interference in ice matrices complicates isolation, requiring precise control of reactant ratios (e.g., H₂O:H₂CO:NH₃ = 10:1:6) to minimize side reactions .

Q. What role does this compound play in prebiotic chemistry and amino acid formation?

this compound is a critical intermediate in the Strecker Synthesis , forming glycine (H₂NCH₂COOH) via reaction with hydrogen cyanide (HCN). Its identification in simulated interstellar ices supports hypotheses about abiotic amino acid origins. Theoretical models suggest its stability in hot protostellar cores (≈300 K) enables gas-phase reactions to form biologically relevant molecules .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Infrared (IR) spectroscopy coupled with TPD identifies functional groups (e.g., -NH₂, -OH) in solid-phase this compound. Gas-phase detection uses PI-ReTOF-MS with vacuum ultraviolet (VUV) photons to distinguish isomers. Computational methods (e.g., B3LYP/cc-pVTZ) validate spectral assignments by simulating vibrational modes and ionization potentials .

Advanced Research Questions

Q. How do computational models predict the thermodynamic stability and decomposition pathways of this compound?

Density functional theory (DFT) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory calculate decomposition barriers. At 300 K, this compound’s water-loss barrier is 55 kcal/mol, with a unimolecular decomposition rate of 10⁻²⁵ s⁻¹, indicating gas-phase kinetic stability. Tables of absolute energies (e.g., aug-cc-pVTZ basis sets) confirm methanimine (CH₂NH) and water as primary decomposition products .

MethodEnergy Barrier (kcal/mol)Decomposition Rate (s⁻¹)
B3LYP/cc-pVTZ5510⁻²⁵
CCSD(T)/aug-cc-pVTZ5810⁻²⁶

Q. What methodological challenges arise when reconciling contradictory data on this compound’s formation mechanisms?

Contradictions arise from competing pathways: radical-mediated grain-surface reactions vs. ionic addition of NH₃ to formaldehyde . Radical mechanisms dominate in low-temperature ices, while ionic pathways require anhydrous conditions. Researchers must optimize ice matrices (e.g., excluding H₂O) and use isotopic labeling (¹³C, ¹⁵N) to trace reaction pathways .

Q. How do environmental conditions affect this compound synthesis efficiency?

Key factors:

  • Temperature : Sublimation of H₂O at 180 K reduces reactant separation, favoring synthesis.
  • Reactant ratios : Excess NH₃ (≥6:1 vs. H₂CO) minimizes byproducts like hexamethylenetetramine (HMT).
  • Radiation dose : Electron flux (1–10 MeV) must balance bond cleavage and recombination rates .

Q. Methodological Guidance

  • Handling Contradictions : Use multi-technique validation (e.g., IR, mass spectrometry, DFT) and meta-analyses of ice composition data to resolve mechanistic conflicts .
  • Data Validity : Cross-reference experimental results with NIST Chemistry WebBook standards and peer-reviewed computational datasets .

Properties

IUPAC Name

aminomethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO/c2-1-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYQHJDBLRZMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184884
Record name Methanolamine
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URL https://comptox.epa.gov/dashboard/DTXSID50184884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.057 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3088-27-5
Record name Carbinolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3088-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANOLAMINE
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